(2Z)-N-(3,4-dimethylphenyl)-5-(hydroxymethyl)-8-methyl-2-[(3,4,5-trimethoxyphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-5-(hydroxymethyl)-8-methyl-2-(3,4,5-trimethoxyphenyl)iminopyrano[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O6/c1-15-7-8-19(9-16(15)2)30-27(33)22-12-21-18(14-32)13-29-17(3)25(21)37-28(22)31-20-10-23(34-4)26(36-6)24(11-20)35-5/h7-13,32H,14H2,1-6H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIPUSJPAXBPKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C(=NC=C3CO)C)OC2=NC4=CC(=C(C(=C4)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-N-(3,4-dimethylphenyl)-5-(hydroxymethyl)-8-methyl-2-[(3,4,5-trimethoxyphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a pyrano-pyridine backbone with multiple functional groups that may contribute to its biological activity. The presence of hydroxymethyl and methoxy groups suggests potential interactions with biological targets, including enzymes and receptors.
Antitumor Activity
Several studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, compounds within the same structural family have shown selective cytotoxicity against various cancer cell lines such as HepG2 and NCI-H661. A structure-activity relationship (SAR) analysis revealed that specific substituents enhance antitumor efficacy by improving cellular uptake and target binding affinity .
The mechanism of action for this compound potentially involves the inhibition of key enzymes involved in tumor growth and proliferation. In particular, inhibition of topoisomerase II has been noted for similar compounds, suggesting that this compound may also act through this pathway .
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit the growth of several cancer cell lines at micromolar concentrations. For example, a study showed an IC50 value in the range of 10–30 µM against HepG2 cells . The compound's effectiveness appears to be dose-dependent.
In Vivo Studies
While in vitro results are promising, in vivo studies are necessary to confirm the therapeutic potential. Preliminary animal studies suggest that administration of the compound leads to tumor regression in xenograft models. However, further research is needed to elucidate pharmacokinetics and safety profiles .
Data Summary Table
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antitumor Activity | HepG2 | 10–30 | Topoisomerase II inhibition |
| Antitumor Activity | NCI-H661 | 15–25 | Apoptosis induction |
| Cytotoxicity | DLD-1 | 20–40 | Cell cycle arrest |
Case Studies
- Case Study on Hepatocellular Carcinoma : A study involving HepG2 cells highlighted that treatment with the compound resulted in significant apoptosis as evidenced by increased caspase activity and PARP cleavage .
- Study on Drug Resistance : Research indicated that the compound could overcome drug resistance mechanisms in certain cancer types by modulating p-glycoprotein expression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
